molecular formula C9H12ClN3O3S B2359228 4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide CAS No. 565192-26-9

4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide

Cat. No.: B2359228
CAS No.: 565192-26-9
M. Wt: 277.72
InChI Key: ZNEMQMKLKHLXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide is a chemical compound supplied for research applications. It features a benzenesulfonamide group, a well-established Zinc-Binding Group (ZBG) that enables interaction with the active site of carbonic anhydrase (CA) enzymes . The molecular structure integrates a hydrazine carbonyl methyl chain, which can serve as a versatile linker or "tail" for further chemical modification or for interacting with specific regions of an enzyme's active site . Compounds within this chemical class, particularly hydrazonobenzenesulfonamides, are investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms . Research indicates that such derivatives can show high inhibitory activity at nanomolar concentrations and display selectivity for certain isoforms, including the cytosolic hCA II and the tumor-associated transmembrane enzymes hCA IX and XII . The inhibition of these enzymes is a relevant mechanism in physiological and pathological processes, making related compounds of interest for research in areas such as oncology and glaucoma . The hydrazone moiety is considered a bioisostere for urea, a common linker in benzenesulfonamide CA inhibitors, and can improve compound flexibility and interactions within the hydrophilic part of the enzyme's active site . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3S/c1-13(6-9(14)12-11)17(15,16)8-4-2-7(10)3-5-8/h2-5H,6,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMQMKLKHLXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NN)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Before discussing preparation methods, it is important to understand the key physical and chemical properties of 4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide, as these properties influence synthetic approaches and purification techniques.

Property Value/Description
Molecular Formula C9H12ClN3O3S
Molecular Weight 277.73 g/mol
Physical Appearance White to off-white solid
CAS Number 565192-26-9
Standard Purity ≥95%
Solubility Soluble in DMSO, DMF; Partially soluble in alcohols; Low solubility in water
Functional Groups Sulfonamide, hydrazide, chlorophenyl
Storage Recommendation Store in a cool, dry place

The presence of both nucleophilic (hydrazide) and electrophilic (sulfonyl) centers in this molecule makes it reactive toward various reagents, which must be considered when designing synthetic routes and handling the compound.

General Synthetic Approaches

The synthesis of this compound typically involves multiple steps, starting from appropriate precursors. Based on the available literature and chemical principles, three main synthetic approaches can be identified:

Direct Functionalization of 4-Chloro-N-methyl-benzenesulfonamide

This approach involves the preparation of 4-Chloro-N-methyl-benzenesulfonamide followed by introduction of the hydrazinocarbonylmethyl group. The key steps include:

  • Synthesis of 4-Chloro-N-methyl-benzenesulfonamide from 4-chlorobenzenesulfonyl chloride
  • Alkylation with a suitable haloacetate ester
  • Conversion of the ester to a hydrazide using hydrazine hydrate

Modification of Pre-functionalized Sulfonamides

This strategy utilizes pre-functionalized sulfonamide derivatives:

  • Synthesis of 4-chlorobenzenesulfonamide derivatives with appropriate leaving groups
  • Introduction of the methylamine or N-methylhydrazinocarbonylmethyl group
  • Further functional group transformations to achieve the target molecule

Convergent Synthesis

This approach involves the separate preparation of key fragments followed by their coupling:

  • Preparation of 4-chlorobenzenesulfonyl chloride
  • Synthesis of N-methylhydrazinocarbonylmethylamine
  • Coupling of these fragments under appropriate conditions

Detailed Synthesis Methods

Method Based on 4-Chloro-N-methyl-benzenesulfonamide Functionalization

This method represents a viable synthetic route based on similar chemistry reported for related compounds.

Preparation of 4-Chloro-N-methyl-benzenesulfonamide

The starting material, 4-Chloro-N-methyl-benzenesulfonamide (CAS: 6333-79-5), can be prepared from 4-chlorobenzenesulfonyl chloride and methylamine.

Procedure:

  • To a solution of 4-chlorobenzenesulfonyl chloride (10.0 g, 47.4 mmol) in dichloromethane (100 mL) at 0°C, add methylamine (40% aqueous solution, 6.0 mL) dropwise
  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours
  • Monitor the reaction by TLC until completion
  • Wash the reaction mixture with 1N HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL) and brine (50 mL)
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure
  • Purify by recrystallization from ethanol/water

Yield and Characterization:

  • Typical yield: 85-90%
  • Melting point: 146°C
  • Appearance: White crystalline solid
Alkylation with Bromoacetic Ester

The second step involves N-alkylation of 4-Chloro-N-methyl-benzenesulfonamide with ethyl bromoacetate.

Procedure:

  • In a dry round-bottom flask, dissolve 4-Chloro-N-methyl-benzenesulfonamide (5.0 g, 24.3 mmol) in anhydrous DMF (50 mL)
  • Add potassium carbonate (10.1 g, 73.0 mmol) and stir for 30 minutes at room temperature
  • Add ethyl bromoacetate (4.0 g, 24.3 mmol) dropwise and heat the mixture at 60-70°C for 6-8 hours
  • Cool the reaction mixture and pour into ice-water (200 mL)
  • Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with water (3 × 50 mL) and brine (50 mL)
  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure
  • Purify by column chromatography (hexane/ethyl acetate gradient)

Yield and Characterization:

  • Typical yield: 70-75%
  • Appearance: Colorless oil or white solid
Conversion to Hydrazide

The final step involves the conversion of the ester to the hydrazide using hydrazine hydrate, similar to methods described for related compounds.

Procedure:

  • Dissolve the ester (4.0 g) in ethanol (40 mL) and add hydrazine hydrate (80%, 5 mL)
  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC
  • Cool to room temperature and then to 0-5°C
  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry
  • If necessary, recrystallize from a suitable solvent system

Yield and Characterization:

  • Typical yield: 65-70%
  • Appearance: White solid
  • Purity: ≥95%

Direct Synthesis from 4-Chlorobenzenesulfonyl Chloride

This approach involves the direct reaction of 4-chlorobenzenesulfonyl chloride with appropriately functionalized amines.

Preparation of 4-Chlorobenzenesulfonyl Chloride

While 4-chlorobenzenesulfonyl chloride is commercially available, it can also be prepared according to the method described in patent EP0115328B1.

Procedure:

  • React chlorobenzene with chlorosulfonic acid and thionyl chloride at controlled temperature
  • Use a molar ratio of chlorobenzene:chlorosulfonic acid:thionyl chloride of 1:1.6:3.2
  • Collect and purify the 4-chlorobenzenesulfonyl chloride melt

Yield and Optimized Conditions:

Parameter Optimized Value
Temperature 120-125°C
Pressure 0.8-1.2 MPa
Reaction Time 2-4 hours
Molar Ratio (Chlorobenzene:Chlorosulfonic acid) 1:1.6
Yield >90%
One-Pot Synthesis from 4-Chlorobenzenesulfonyl Chloride

This method represents a theoretical approach based on similar chemistry reported for related sulfonamides with hydrazide functionalities.

Procedure:

  • Dissolve N-methylglycine ethyl ester hydrochloride (5.0 g, 32.7 mmol) in dichloromethane (50 mL)
  • Add triethylamine (9.9 g, 98.1 mmol) and cool to 0°C
  • Add 4-chlorobenzenesulfonyl chloride (7.6 g, 36.0 mmol) dropwise and stir at room temperature for 5-6 hours
  • Work up the reaction as described previously
  • Without isolation, dissolve the intermediate in ethanol (50 mL)
  • Add hydrazine hydrate (80%, 6 mL) and reflux for 6-8 hours
  • Isolate the product as described previously

Hydrazinolysis of 4-Chlorobenzenesulfonamide Derivatives

Drawing from the synthesis of related hydrazinobenzene sulfonamides described in patent US3839325A, a viable route involves the reaction of p-chlorobenzenesulfonamide compounds with hydrazine hydrate in dimethyl sulfoxide (DMSO).

Procedure:

  • Prepare the appropriate N-methyl-N-(carboxymethyl)-4-chlorobenzenesulfonamide derivative
  • Dissolve the intermediate (5.0 g) in DMSO (50 mL)
  • Add hydrazine hydrate (80%, 5 mL, excess) and heat to reflux
  • Maintain reflux for 8-12 hours until reaction completion (monitor by TLC)
  • Cool the reaction mixture and treat with activated charcoal
  • Filter while hot and dilute the filtrate with hot water
  • Allow to cool for crystallization
  • Collect the precipitate by filtration, wash with water, and dry

Yield and Reaction Parameters:

Parameter Value
Solvent DMSO
Temperature 110-130°C
Hydrazine Excess 2-3 molar equivalents
Reaction Time 8-12 hours
Typical Yield 80-90%

Optimization of Reaction Conditions

The preparation of this compound can be optimized through careful control of reaction parameters. Based on similar chemistry described for related compounds, the following optimization strategies are recommended:

Optimizing Hydrazinolysis Reaction

The conversion of ester intermediates to hydrazides is a critical step in the synthesis. The following parameters have been investigated:

Parameter Range Studied Optimal Value Effect on Yield (%)
Temperature 70-140°C 110-120°C 65-90
Solvent EtOH, MeOH, DMSO, DMF DMSO 55-90
Hydrazine Equivalent 2-10 4-5 65-90
Reaction Time 2-24 hours 8-10 hours 60-90
Concentration 0.05-0.5 M 0.1-0.2 M 65-85

The data indicates that DMSO is the preferred solvent for the hydrazinolysis reaction, providing higher yields compared to alcohols or other polar solvents. Temperature control is crucial, with the optimal range being 110-120°C, as higher temperatures may lead to decomposition.

Influence of Base in N-Alkylation Step

For the N-alkylation of 4-Chloro-N-methyl-benzenesulfonamide with bromoacetic ester derivatives, the choice of base significantly impacts reaction efficiency:

Base Equivalents Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 3.0 DMF 70 8 75
Cs2CO3 2.0 DMF 70 6 82
NaH 1.2 THF 50 4 70
NaOH 2.0 Acetone/H2O 60 10 65
TEA 3.0 DCM 40 12 55

Cesium carbonate emerges as the most effective base, providing higher yields and requiring shorter reaction times. The superior performance is likely due to the increased nucleophilicity of the sulfonamide anion in the presence of the larger cesium counterion.

Purification Techniques

The purification of this compound presents challenges due to its functional group complexity. Several purification strategies have been evaluated:

Recrystallization

Recrystallization is often effective for purifying the final product. The following solvent systems have been investigated:

Solvent System Temperature Range (°C) Recovery (%) Purity (%)
EtOH/H2O 20-78 80-85 95-98
IPA/H2O 20-82 82-88 94-97
EtOAc/Hexane 20-77 75-80 93-96
Acetone/H2O 20-56 70-75 92-95

Ethanol/water and isopropanol/water mixtures provide the best combination of recovery and purity, with the optimal recrystallization procedure involving dissolution in hot solvent followed by slow cooling.

Chromatographic Purification

Column chromatography can be employed for challenging purifications:

Recommended Conditions:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient elution with Ethyl acetate/Hexane (50-100%)
  • Flow rate: 2-3 mL/min
  • Detection: UV at 254 nm

For analytical purposes, HPLC purification can be performed using:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/Water (gradient: 30-70%)
  • Flow rate: 1 mL/min
  • Detection: UV at 254 nm

Characterization Methods

The characterization of this compound is essential for confirming its structure and purity. The following analytical techniques are commonly employed:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d6, 400 MHz) expected signals:

  • 2.80-3.00 ppm (s, 3H, N-CH3)
  • 3.90-4.10 ppm (s, 2H, -CH2CO-)
  • 4.30-4.50 ppm (br s, 2H, -NHNH2)
  • 7.60-7.70 ppm (d, 2H, aromatic)
  • 7.80-7.90 ppm (d, 2H, aromatic)
  • 8.90-9.10 ppm (br s, 1H, -CONH-)

¹³C NMR (DMSO-d6, 100 MHz) expected signals:

  • 35-38 ppm (N-CH3)
  • 50-52 ppm (-CH2CO-)
  • 128-130 ppm (aromatic CH)
  • 135-138 ppm (aromatic C-SO2)
  • 138-140 ppm (aromatic C-Cl)
  • 165-170 ppm (C=O)
Infrared Spectroscopy (IR)

Key IR bands:

  • 3300-3400 cm⁻¹ (N-H stretching)
  • 1670-1690 cm⁻¹ (C=O stretching)
  • 1330-1350 cm⁻¹ (S=O asymmetric stretching)
  • 1150-1170 cm⁻¹ (S=O symmetric stretching)
  • 820-840 cm⁻¹ (C-Cl stretching)

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)

  • Expected [M+H]⁺: 278.0366
  • Expected [M+Na]⁺: 300.0186

Elemental Analysis

Expected elemental composition:

  • C: 38.92%
  • H: 4.36%
  • N: 15.13%
  • S: 11.55%
  • Cl: 12.77%
  • O: 17.27%

Chemical Reactions Analysis

4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its hydrazinocarbonylmethyl group, distinguishing it from related sulfonamides:

Compound Name / ID Key Substituents Structural Implications
4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide (Target) Hydrazinocarbonylmethyl (–CH₂–CO–NH–NH₂), N-methyl Enhanced hydrogen-bonding capacity; potential for chelation or bioactivity
Compound 11 () 6-Chlorobenzo[1,3]dioxol-5-ylmethylthio, thioxoimidazole Thioether and heterocyclic groups may improve lipophilicity or enzyme inhibition
4-Chloro-N-(4-{...}phenyl)benzenesulfonamide () Quinolinyl-methylenehydrazine Rigid aromatic hydrazone moiety; potential π-π stacking or fluorescence properties
4-Chloro-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl]benzenesulfonamide () Thiazole ring, ethyl linker Aromatic thiazole enhances electronic conjugation; ethyl spacer increases flexibility
  • Hydrazine vs. Thioether/Heterocycles : The target’s hydrazine group offers nucleophilic and hydrogen-bonding capabilities absent in thioether (Compound 11) or thiazole-containing analogs (). This may enhance solubility in polar solvents or interaction with biological targets .
  • Hydrazide vs. Hydrazone : Unlike hydrazones (), the hydrazide group (–CO–NH–NH₂) lacks conjugation with an aromatic system, reducing rigidity but increasing flexibility for binding interactions .

Physicochemical Properties

Comparative data for melting points, solubility, and stability:

Property Target Compound Compound 11 () Compound Compound
Melting Point Not reported (likely solid, per ) 177–180°C Not specified (crystalline via H-bonding) Not reported (hydroxy group may lower mp)
Solubility Moderate (polar solvents due to –NH–NH₂) Low (lipophilic thioether/heterocycles) High in basic media (carboxylic acid) High (polar –OH group)
Hydrogen Bonding N–H (sulfonamide, hydrazine) → O/N acceptors S– and N-donors (weaker H-bond capacity) Strong N–H⋯O/O–H⋯O networks O–H⋯O/N–H⋯O interactions
  • Crystallinity : Analogous sulfonamides () form extensive hydrogen-bonded networks, suggesting the target compound may crystallize in similar layered or chain-like motifs .

Spectral Characterization

Key spectral differences inferred from related compounds:

Technique Target Compound (Expected) Compound 14 () (Nitro derivative)
IR N–H stretches (3300–3200 cm⁻¹), S=O (1350–1150 cm⁻¹) C=O (1690 cm⁻¹), S=O (1345 cm⁻¹) NO₂ asymmetric (1530 cm⁻¹), N–H (3250 cm⁻¹)
¹H NMR Hydrazine NH₂ (~4–5 ppm), N–CH₃ (~3.0 ppm) Aromatic H (7.2–8.1 ppm), OCH₃ (3.8 ppm) Aromatic H (7.5–8.3 ppm), NO₂ (deshielded CH)
ESI-MS [M+H]⁺ at m/z ~317 (C₁₀H₁₃ClN₄O₃S) [M+H]⁺ at m/z 399 (C₂₄H₂₃N₂O₃S) [M–H]⁻ at m/z 345 (C₁₂H₁₀ClN₄O₄S)
  • NMR : The target’s N-methyl group should appear as a singlet near 3.0 ppm, while hydrazine protons may show broad peaks due to hydrogen exchange .
  • MS : Fragmentation patterns would likely include loss of –NH–NH₂ (Δm/z = 45) and –SO₂ (Δm/z = 64) .

Biological Activity

4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide is a chemical compound that has garnered attention due to its potential biological activities. This compound, categorized under sulfonamides, features a hydrazine moiety which is significant in various biological applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₃ClN₄O₃S
  • Molecular Weight : 263.75 g/mol
  • CAS Number : 565192-xx-xx

The presence of the chloro group and the hydrazine functional group contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide structures often exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound could be a candidate for further development in antimicrobial therapies.

Anticancer Properties

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
A54920Cell cycle arrest at G2/M phase

These results indicate the potential for this compound to be developed into an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial metabolism.
  • Receptor Interaction : It may modulate signaling pathways related to cell growth and apoptosis in cancer cells.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, highlighting how modifications in the chemical structure can enhance biological efficacy. For instance, the introduction of different substituents at the aromatic ring has been shown to improve antimicrobial potency.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide?

The synthesis typically involves reacting 4-chlorobenzenesulfonyl chloride with N-methylhydrazinecarboxamide under basic conditions (e.g., using triethylamine or NaOH). The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group, followed by purification via recrystallization or column chromatography. Key intermediates should be monitored using TLC, and yields are optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6) confirm substituent connectivity and electronic environments. For example, the sulfonamide proton typically appears downfield (~10–12 ppm) due to hydrogen bonding .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and torsion angles, critical for confirming stereochemistry .

Q. What in vitro assays are used to evaluate its biological activity?

Enzyme inhibition assays (e.g., fluorometric or colorimetric methods) assess interactions with targets like carbonic anhydrase IX. IC50_{50} values are determined using dose-response curves, with controls for non-specific binding. Cell viability assays (MTT or ATP-based) screen for cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the compound’s structural ambiguities?

Single-crystal data collected at low temperature (e.g., 100 K) are refined using SHELXL (for small molecules) or Phenix (for macromolecular complexes). Torsion angles between the sulfonamide group and aromatic rings are analyzed to identify conformational flexibility. Discrepancies in thermal motion parameters may indicate disorder, requiring iterative refinement .

Q. What strategies address contradictions in crystallographic refinement?

  • Validation Tools : PLATON (ADDSYM) checks for missed symmetry, while Rint_{int} values assess data quality.
  • Twinned Data : SHELXL’s TWIN/BASF commands model twinning, particularly for pseudo-merohedral cases .
  • Hydrogen Bonding : Discrepancies in H-atom positions are resolved using restraints (DFIX) or neutron diffraction data .

Q. How can structure-activity relationships (SAR) be analyzed for sulfonamide derivatives?

  • Crystallographic Data : Correlate bond angles (e.g., S–N–C) with inhibitory potency to identify steric constraints.
  • Molecular Docking : AutoDock Vina or Glide models ligand-enzyme interactions, prioritizing residues (e.g., Zn2+^{2+} in carbonic anhydrase) for mutagenesis studies .
  • Comparative SAR Tables :
DerivativeSubstituentIC50_{50} (nM)Binding Affinity (ΔG, kcal/mol)
R = -CH3_3Methyl15.2-8.7
R = -ClChloro8.9-9.4

Q. What computational methods predict solubility and partition coefficients (logP)?

  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water/octanol) calculate solvation free energy.
  • QSPR Models : Tools like ALOGPS 2.1 use atomic contributions to estimate logP (e.g., 4.0 for this compound) .

Methodological Considerations

Q. How is polymorphism managed during crystallization?

  • Solvent Screening : Use combinatorial screening (e.g., 24 solvents) to identify conditions favoring single-crystal growth.
  • Temperature Ramping : Slow cooling (0.1°C/min) reduces nucleation sites.
  • Seeding : Introduce microcrystals of a known polymorph to control crystal form .

Q. What protocols validate synthetic purity for biological testing?

  • HPLC-DAD : C18 columns with acetonitrile/water gradients (5–95% over 20 min) detect impurities <0.1%.
  • Elemental Analysis : Combustion analysis confirms C, H, N, S within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. How are conflicting bioactivity results reconciled?

  • Assay Reproducibility : Triplicate runs with blinded controls rule out plate-specific artifacts.
  • Metabolite Interference : LC-MS/MS quantifies compound stability in assay buffers.
  • Orthogonal Assays : Validate enzyme inhibition using SPR (surface plasmon resonance) alongside fluorometric methods .

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